3-Iodo-4-(methylamino)benzoic acid

Vue d'ensemble

Description

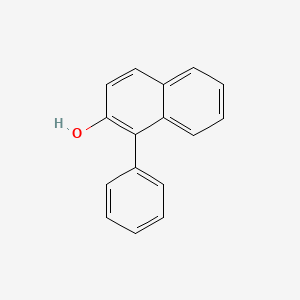

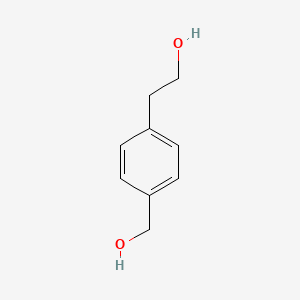

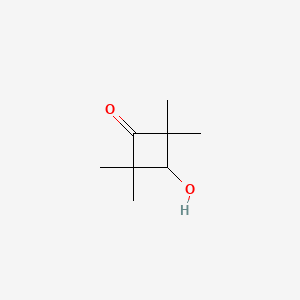

3-Iodo-4-(methylamino)benzoic acid is a chemical compound with the molecular formula C8H8INO2 . It has a molecular weight of 277.06 . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The 3-amino-4-(methylamino)benzoic acid (MeDbz) linker has been used for the efficient synthesis of various cyclic peptides . This linker allows the use of standard N-(9-fluorenyl-methyloxycarbonyl) (Fmoc) solid-phase peptide synthesis (SPPS) .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8INO2/c1-10-7-3-2-5(8(11)12)4-6(7)9/h2-4,10H,1H3,(H,11,12) . The InChI key is BQXSIDNWDRETTD-UHFFFAOYSA-N .Chemical Reactions Analysis

3-Iodo-4-methylbenzoic acid has been used in the preparation of unlabeled N-succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGIMB) and boc-protected derivative of SGIMB (Boc-SGMIB) .Physical and Chemical Properties Analysis

This compound is a solid or liquid at room temperature . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique

Chemical Synthesis

3-Iodo-4-(methylamino)benzoic acid is utilized as a precursor in the synthesis of complex compounds. For instance, its derivative, Iothalamic acid, an ionic X-ray contrast agent, was synthesized from monomethyl 5-nitroisophthlate and methylamine. The process involved amidation, catalytic hydrogenation, iodination, and acetylation, yielding an overall yield of about 80% (He Yong-jun, 2009).

Crystallography

In crystallography, a cyclic hexamer of 4-(methylamino)benzoic acid was crystallized to give colorless prisms. The compound adopted a folded conformation with all six N-methylamides having a cis (E) conformation, and four intermolecular CH/n contacts were observed in the crystal (I. Azumaya et al., 2003).

Reactivity and Reusability

The compound has been noted for its reactivity and reusability in various chemical reactions. For example, 3-[Bis(trifluoroacetoxy)iodo]benzoic acid and 3-[hydroxy(tosyloxy)iodo]benzoic acid, new recyclable iodine(III) reagents derived from 3-iodosylbenzoic acid, exhibited reactivity where the reduced form, 3-iodobenzoic acid, could be easily recovered and reused (M. Yusubov et al., 2008).

Thermodynamic Properties

The thermodynamic properties of halogenosubstituted benzoic acids, including iodo-substituted variants, were evaluated using high-level quantum-chemical composite methods. This study developed a simple group contribution procedure for quick appraisal of the gas-phase and liquid-phase enthalpies of formation as well as vaporization enthalpies of these acids and their derivatives (K. Zherikova & S. Verevkin, 2019).

Catalysis

This compound and its derivatives have been used as catalysts in various chemical reactions. For example, Iodoxy benzoic acid (IBX) was used as an effective catalyst for the synthesis of 3,4-dihydropyrimidine-2(1H)-ones (DHPMs) via the Biginelli reaction in water, showcasing its versatility in catalytic applications (S. Takale et al., 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-iodo-4-(methylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c1-10-7-3-2-5(8(11)12)4-6(7)9/h2-4,10H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXSIDNWDRETTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)C(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70303055 | |

| Record name | 3-iodo-4-(methylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500699-01-4 | |

| Record name | 3-iodo-4-(methylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzoic acid, 4-(6-fluoro-3,5-dihydro-3-oxo-2H-pyrazolo[4,3-c]quinolin-2-yl)-](/img/structure/B3052932.png)

![2-[3-(3,4-dichlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium-1-yl]-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)acetamide](/img/no-structure.png)

![3,6-Dimethyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3052945.png)

![3,7-Dimethyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3052946.png)

![3-Ethyl-6-methyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3052948.png)

![3-Ethyl-8-methyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3052950.png)